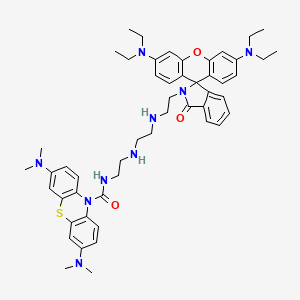
RhFNMB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RhFNMB is a dual-channel/localization single-molecule fluorescence probe designed for the detection of adenosine triphosphate (ATP) and hypochlorous acid (HOCl). It exhibits independent fluorescence responses in the light red channel with ATP (λex = 520 nm, λem = 586 nm) and the deep red channel with HOCl (λex = 620 nm, λem = 688 nm) . This compound is particularly valuable in scientific research for its ability to simultaneously monitor ATP and HOCl, which are key indicators in various biological processes.
Preparation Methods
The synthesis of RhFNMB involves several steps, starting with the preparation of a 10 mM stock solution. This stock solution is then diluted to create a 5-10 μM working solution, which is used for various applications . The exact synthetic routes and reaction conditions are proprietary and typically involve complex organic synthesis techniques. Industrial production methods for this compound are not widely documented, as it is primarily used in research settings.
Chemical Reactions Analysis
RhFNMB undergoes specific reactions with ATP and HOCl, leading to distinct fluorescence responses. The compound does not undergo typical chemical reactions such as oxidation, reduction, or substitution in its primary applications. Instead, it interacts with ATP and HOCl under specific conditions to produce fluorescence signals. The major products formed from these reactions are the fluorescent complexes of this compound with ATP and HOCl, which can be detected using fluorescence microscopy or flow cytometry .
Scientific Research Applications
RhFNMB has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to monitor ATP and HOCl levels in various biological systems, providing valuable insights into cellular processes and disease mechanisms. For example, this compound has been used to track ATP and HOCl in rheumatoid arthritis, revealing higher concentrations of these molecules in affected joints compared to normal joints . Additionally, this compound has demonstrated remarkable detection ability in the diagnosis and treatment of Pseudomonas aeruginosa-induced abdominal inflammation in mice .
Mechanism of Action
The mechanism of action of RhFNMB involves its interaction with ATP and HOCl, leading to distinct fluorescence responses. When this compound binds to ATP, it produces a light red fluorescence signal, while binding to HOCl results in a deep red fluorescence signal. These interactions occur without spectral crosstalk, allowing for precise detection of both molecules simultaneously. The molecular targets of this compound are ATP and HOCl, and the pathways involved include the fluorescence emission pathways specific to these interactions .
Comparison with Similar Compounds
RhFNMB is unique in its ability to simultaneously detect ATP and HOCl with independent fluorescence responses. Similar compounds include RhTNMB, which also serves as a dual-channel fluorescence probe but has been shown to be less effective in detection performance compared to this compound . Other similar compounds may include various rhodamine-based fluorescent probes, but this compound stands out due to its dual-channel capability and high sensitivity in detecting ATP and HOCl.
Properties
Molecular Formula |
C51H63N9O3S |
|---|---|
Molecular Weight |
882.2 g/mol |
IUPAC Name |
N-[2-[2-[2-[3',6'-bis(diethylamino)-3-oxospiro[isoindole-1,9'-xanthene]-2-yl]ethylamino]ethylamino]ethyl]-3,7-bis(dimethylamino)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C51H63N9O3S/c1-9-57(10-2)37-17-21-41-45(31-37)63-46-32-38(58(11-3)12-4)18-22-42(46)51(41)40-16-14-13-15-39(40)49(61)59(51)30-29-53-26-25-52-27-28-54-50(62)60-43-23-19-35(55(5)6)33-47(43)64-48-34-36(56(7)8)20-24-44(48)60/h13-24,31-34,52-53H,9-12,25-30H2,1-8H3,(H,54,62) |
InChI Key |
FIZJOQDCDJMXDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3CCNCCNCCNC(=O)N6C7=C(C=C(C=C7)N(C)C)SC8=C6C=CC(=C8)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-[2-[4-(Trifluoromethyl)phenyl]ethynyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B12362985.png)

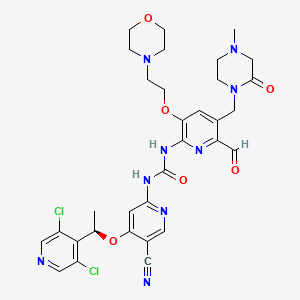
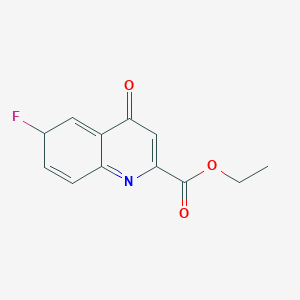
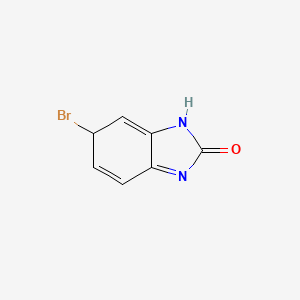
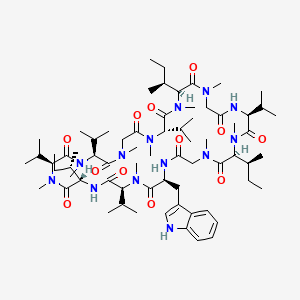
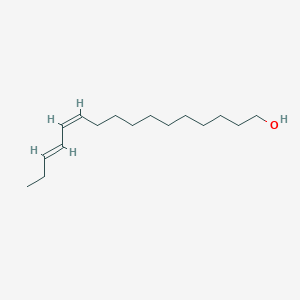
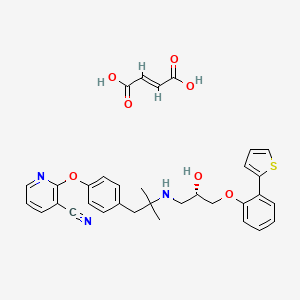
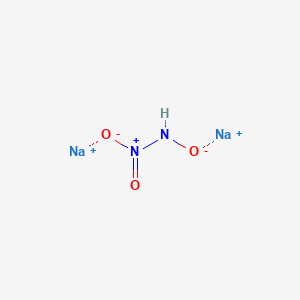
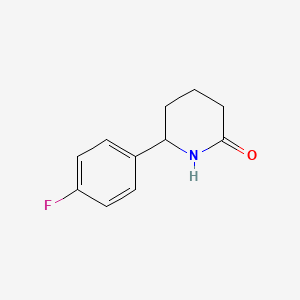
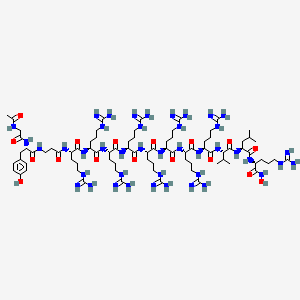
![3-[(1S)-1-hydroxypropyl]phenol](/img/structure/B12363067.png)
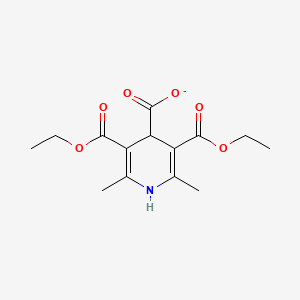
![2-[[[2-[[(2S)-2-[[2-[[2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid](/img/structure/B12363076.png)
